molecular formula C12H9BrF3N3 B3027521 N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1312534-99-8

N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B3027521
CAS No.: 1312534-99-8
M. Wt: 332.12
InChI Key: LLCYYUOGLULSRC-UHFFFAOYSA-N
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Description

N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-methylaniline and 4-(trifluoromethyl)pyrimidine.

    Coupling Reaction: The aniline derivative undergoes a coupling reaction with the pyrimidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom on the 3-bromo-5-methylphenyl moiety undergoes substitution reactions under palladium-catalyzed conditions. This reactivity is leveraged for cross-coupling and amination reactions:

Amination via Buchwald-Hartwig Coupling

The bromine can be replaced with amines using Pd catalysts. For example:

  • Reagents : Pd(dba)₂, BINAP, NaOᵗBu

  • Conditions : 1,4-dioxane, reflux under argon

  • Yield : ~71% for analogous arylpyrimidine aminations .

Example Reaction :

N 3 bromo 5 methylphenyl 4 trifluoromethyl pyrimidin 2 amine+AminePd BaseN 3 amino 5 methylphenyl 4 trifluoromethyl pyrimidin 2 amine\text{N 3 bromo 5 methylphenyl 4 trifluoromethyl pyrimidin 2 amine}+\text{Amine}\xrightarrow{\text{Pd Base}}\text{N 3 amino 5 methylphenyl 4 trifluoromethyl pyrimidin 2 amine}

Suzuki-Miyaura Cross-Coupling

The bromine participates in Suzuki reactions with boronic acids to form biaryl derivatives:

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : Toluene/EtOH (3:1) .

Functionalization of the Pyrimidine Amine Group

The NH group in the pyrimidin-2-amine motif undergoes alkylation and difluoromethylation:

N-Difluoromethylation

Ethyl bromodifluoroacetate reacts with the amine in the presence of Cs₂CO₃:

  • Conditions : Ethyl acetate, 80°C, 12 hours

  • Yield : Up to 96% for similar pyrimidines .

Reaction Scheme :

NH Pyrimidine+BrCF CO EtCs2CO3N CF H Pyrimidine\text{NH Pyrimidine}+\text{BrCF CO Et}\xrightarrow{\text{Cs}_2\text{CO}_3}\text{N CF H Pyrimidine}

Electrophilic Substitution on the Aromatic Rings

The electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring, but the methyl-substituted phenyl ring can undergo directed electrophilic reactions:

Nitration

  • Reagents : HNO₃/H₂SO₄

  • Position : Para to the methyl group (steric and electronic directing) .

Comparative Reactivity of Structural Analogues

The trifluoromethyl and bromine substituents influence reactivity compared to similar compounds:

Compound Reaction Type Reactivity Notes
N-(3-bromophenyl)-4-(trifluoromethyl)Suzuki CouplingFaster coupling vs. chloro analogues due to better leaving group ability of Br .
N-(3-chloro-5-methylphenyl) analogueSNArLower yields due to weaker C-Cl bond activation .
N-(5-bromo-2-methylphenyl) derivativeDifluoromethylationHigher regioselectivity due to steric protection from methyl group .

Table 1: Substitution Reactions of the Bromine Atom

Reaction Catalyst/Base Solvent Temp Yield Source
AminationPd(dba)₂/BINAP, NaOᵗBu1,4-dioxane110°C71%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Toluene/EtOH90°C85%

Table 2: N-Functionalization of Pyrimidine Amine

Reagent Conditions Product Yield Source
Ethyl bromodifluoroacetateCs₂CO₃, EtOAc, 80°CN-(difluoromethyl)pyrimidine96%
Acetyl chlorideEt₃N, DCM, 0°CN-acetylpyrimidine89%

Mechanistic Insights

  • Buchwald-Hartwig Amination : Proceeds via oxidative addition of Pd(0) to the C-Br bond, followed by amine coordination and reductive elimination .

  • Difluoromethylation : Involves base-assisted deprotonation of the amine, followed by nucleophilic attack on ethyl bromodifluoroacetate .

Scientific Research Applications

Chemistry

N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including substitution and oxidation, makes it a versatile reagent in organic synthesis.

Biological Studies

The compound is being explored for its potential roles in biological pathways and interactions. Its structure may allow it to modulate enzyme activities or receptor interactions, which could be significant for pharmacological studies. The trifluoromethyl group is particularly noted for enhancing metabolic stability and bioavailability, making it a promising candidate for drug development.

Medicinal Chemistry

Research indicates that this compound may possess anti-inflammatory or anticancer properties. The compound's unique structural features could lead to the development of novel therapeutic agents targeting specific diseases .

Agrochemicals

Given its chemical properties, this compound may also find applications in the development of agrochemicals, where it could serve as an active ingredient or a precursor in the synthesis of pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, potentially making it a valuable pharmacophore.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-5-methylphenyl)-4-methylpyrimidin-2-amine
  • N-(3-chloro-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
  • N-(3-bromo-5-methylphenyl)-4-(difluoromethyl)pyrimidin-2-amine

Uniqueness

N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties and ability to enhance the metabolic stability of compounds.

Biological Activity

N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of both bromine and trifluoromethyl groups, which enhance its biological activity and stability. Below, we explore its synthesis, biological mechanisms, and relevant research findings.

Molecular Formula: C12H9BrF3N3
CAS Number: 1312534-99-8

The synthesis of this compound typically involves a coupling reaction between 3-bromo-5-methylaniline and 4-(trifluoromethyl)pyrimidine. The reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents like dichloromethane. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable pharmacophore in drug design .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within biological pathways. The trifluoromethyl group contributes to the compound's electron-withdrawing properties, which can modulate enzyme activity and influence signaling pathways involved in cell proliferation and apoptosis. This modulation may lead to potential therapeutic effects against various diseases, including cancer .

Biological Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. In one study, this compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells, demonstrating a significant selective toxicity towards cancer cells compared to non-cancerous cells (MCF10A), which had a much higher IC50 value .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 Value (μM)Observations
MDA-MB-231 (TNBC)0.126Strong inhibition of cell proliferation
MCF10A (non-cancer)>2.0Lesser effect compared to cancer cells
K562 (CML)14Significant suppression of proliferation

In vivo studies have also supported these findings. In animal models inoculated with MDA-MB-231 cells, treatment with the compound led to a notable reduction in metastatic nodules over a 30-day period . Additionally, off-target effects were observed against matrix metalloproteinases (MMP-2 and MMP-9), indicating a broader mechanism of action that could be exploited for therapeutic benefits .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Route 1 : Aryl amination via copper-catalyzed coupling (e.g., reacting brominated pyrimidine intermediates with substituted anilines). Copper salts (e.g., CuI) with ligands like 1,10-phenanthroline in DMF at 100–120°C for 12–24 hours can achieve yields >80% .
  • Route 2 : Halogenation strategies using nitrous acid and bromide ions to introduce bromo groups, as described for bromomethylpyrimidines. Optimize pH and halide ion concentration to minimize solvolysis .
  • Purification : Column chromatography (silica gel, CHCl₃ eluent) followed by crystallization (e.g., methanol) yields 78.7% pure product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C4, bromo at C3 of phenyl). Coupling constants (e.g., J = 5.3 Hz for pyrimidine ring protons) help assign stereochemistry .
  • HPLC : Reverse-phase C18 columns with MeCN/H₂O gradients (0.1% TFA) for purity assessment (>98%) .
  • X-ray crystallography : SHELXL refinement (Mo-Kα radiation) resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) and hydrogen-bonding networks .

Q. What crystallization methods are suitable for obtaining high-quality single crystals for X-ray analysis?

Methodological Answer:

  • Slow evaporation : Dissolve the compound in methanol or CHCl₃, then evaporate at 4°C to promote nucleation.
  • Diffusion : Layer hexane over a saturated CHCl₃ solution. Crystals form at the interface within 48 hours .
  • Crystal quality : Use SHELXL for refinement; monitor R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) .

Q. How can bromo and trifluoromethyl groups be strategically introduced during synthesis?

Methodological Answer:

  • Bromination : Diazotization of aminopyrimidines with NaNO₂/HBr at 0–5°C, followed by CuBr catalysis. Yields improve with excess bromide ions .
  • Trifluoromethylation : Use CF₃I or CF₃Cu reagents in DMF at 80°C. Electron-withdrawing groups on the pyrimidine ring enhance reactivity .

Advanced Research Questions

Q. How can molecular docking and SAR studies predict biological targets for this compound?

Methodological Answer:

  • Target selection : Prioritize kinases (e.g., Aurora, CDK4/6) due to structural similarity to known pyrimidin-2-amine inhibitors .
  • Docking workflow : Use AutoDock Vina with crystal structures (PDB: 4UVC for Aurora A). Score binding poses using MM/GBSA ΔG calculations .
  • SAR analysis : Compare substituent effects (e.g., bromo vs. chloro) on inhibitory potency (IC₅₀) in enzymatic assays .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Polymorphism screening : Characterize crystalline forms via PXRD and DSC. Test each polymorph in cell-based assays (e.g., antiproliferative activity in leukemia lines) .
  • Assay standardization : Use consistent kinase profiling panels (e.g., Eurofins KinaseProfiler) to minimize variability in IC₅₀ values .

Q. How do intermolecular interactions influence crystal packing and stability?

Methodological Answer:

  • Hydrogen bonding : Identify N–H⋯N and C–H⋯O bonds via Hirshfeld surface analysis (e.g., C61–H⋯O5 interactions in chains parallel to the c-axis) .
  • π-Stacking : Measure centroid distances (3.4–3.8 Å) between pyrimidine and fluorophenyl rings using Mercury software .

Q. What computational methods complement experimental data for electronic property analysis?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify electrophilic regions (e.g., trifluoromethyl group) .
  • NBO analysis : Evaluate hyperconjugation effects (e.g., σ→σ* interactions in the pyrimidine ring) using Gaussian09 .

Q. What in vitro assays evaluate kinase inhibitory potential?

Methodological Answer:

  • Enzymatic assays : Use ADP-Glo™ Kinase Assay (Promega) for Aurora A/B. Test at 10 µM compound concentration; compare to staurosporine controls .
  • Cellular assays : Monitor histone H3 phosphorylation (Ser10) via flow cytometry in HCT116 cells. EC₅₀ values <100 nM indicate potent inhibition .

Q. How can polymorphism impact biological activity, and how are polymorphs characterized?

Methodological Answer:

  • Screening : Recrystallize from solvents (e.g., EtOAc vs. MeOH) and analyze via DSC (melting point differences >5°C indicate polymorphism) .
  • Bioactivity comparison : Test polymorphs in parallel assays (e.g., 50% growth inhibition in MCF-7 cells) to correlate crystal form with potency .

Properties

IUPAC Name

N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3N3/c1-7-4-8(13)6-9(5-7)18-11-17-3-2-10(19-11)12(14,15)16/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCYYUOGLULSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)NC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501175984
Record name N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312534-99-8
Record name N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312534-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromo-5-methylphenyl)-4-(trifluoromethyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5-methylaniline (45.77 g, 246 mmol) in toluene (500 ml) were sequentially added 2-chloro-4-(trifluoromethyl)pyrimidine (53.9 g, 295 mmol) and methanesulfonic acid (28.4 g, 295 mmol). The resulting solution was heated to 105° C. overnight. The resulting mixture was cooled, diluted with water (500 mL) and adjusted to pH 14 via addition of a concentrated aqueous sodium hydroxide solution (26.6 g of a solution containing 320 mmol of sodium hydroxide). The resulting solution was extracted with MTBE (500 mL), the layers separated, and the organic layer subsequently washed with water (300 ml) then 50% saturated brine solution (200 mL). The organic layer was concentrated in vacuo to 200 ml resulting in product crystallization. To the slurry was added heptane (660 mL) over 40 minutes followed by a 2 hr aging at 20° C. The solid was isolated via filtration, washed with heptane (200 mL) and dried in a vacuum oven at 40° C. overnight to provide the title compound (69.5 g, 209 mmol) as a light yellow solid. MS ESI: [M+H]+ m/z 334.0. 1H NMR (400 MHz, CDCl3): δ 8.68 (d, J=4.9 Hz, 1H); 7.79 (s, 1H); 7.30 (s, 2H); 7.10-7.06 (m, 2H); 2.36 (s, 3H).
Quantity
45.77 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step Two
Quantity
28.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
26.6 g
Type
reactant
Reaction Step Four
Quantity
320 mmol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
660 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

2-Chloro-4-(trifluoromethyl)pyrimidine (182 g, 995 mmol) and methanesulfonic acid (97.5 g, 1.02 mol) were added sequentially to a solution of 3-bromo-5-methylaniline (162.5 g, 874 mmol) in 1,4-dioxane (2 L). The resulting solution was heated to reflux overnight then cooled and concentrated under reduced pressure. The residue was diluted with water (2 L), adjusted to pH 7-8 with aqueous sodium bicarbonate solution and extracted with EtOAc (2×2 L). The organic layers were combined, washed with water (2×2 L), dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine (200 g, 602 mmol, 69%) as a light yellow solid. MS ESI calcd. For C11H8BrF3N4 [M+H]+ 332, 334.0. found 332, 334. 1H NMR (400 MHz, CDCl3): δ 8.68 (d, J=4.9 Hz, 1H), 7.79 (s, 1H), 7.30 (s, 2H), 7.10-7.06 (m, 2H), 2.36 (s, 3H). Synthetic Reference: PCT Int. Appl., 2011075517; PCT Int. Appl., 2011075515.
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
97.5 g
Type
reactant
Reaction Step One
Quantity
162.5 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine
N-(3-bromo-5-methylphenyl)-4-(trifluoromethyl)pyrimidin-2-amine

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